tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester
Description
tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester (Boc-Met-Leu-Phe-OMe) is a synthetic tripeptide derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus and a methyl ester at the C-terminus. The Boc group is widely used in peptide synthesis to shield the amino group during coupling reactions, while the methyl ester prevents undesired reactivity at the carboxyl terminus. This compound is structurally characterized by the sequence methionine (Met), leucine (Leu), and phenylalanine (Phe), which confers unique physicochemical properties, including hydrophobicity and conformational flexibility. Its applications span pharmaceutical research, particularly in drug delivery and enzyme substrate studies, though specific toxicological data remain underinvestigated .
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O6S/c1-17(2)15-20(23(31)28-21(24(32)34-6)16-18-11-9-8-10-12-18)27-22(30)19(13-14-36-7)29-25(33)35-26(3,4)5/h8-12,17,19-21H,13-16H2,1-7H3,(H,27,30)(H,28,31)(H,29,33)/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYVYDQRUVQNER-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998750 | |
| Record name | 2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77542-78-0 | |
| Record name | tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077542780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solution-Phase Peptide Synthesis Using DCC/NMM
A common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and N-methylmorpholine (NMM) as a base in chloroform solvent. The procedure is as follows:
- Dissolve the amino acid methyl ester hydrochloride or peptide methyl ester (0.01 mol) in chloroform (20 mL).
- Add NMM (2.23 mL, 0.021 mol) at 0°C and stir for 15 minutes.
- Add Boc-protected amino acid or peptide (0.01 mol) in chloroform (20 mL) and DCC (2.1 g, 0.01 mol).
- Stir the reaction mixture for 24 hours at 0°C.
- Filter off dicyclohexylurea byproduct and wash the residue with chloroform.
- Wash the combined filtrate with 5% sodium bicarbonate and saturated sodium chloride solutions to remove impurities.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate under vacuum.
- Recrystallize the crude product from a chloroform/petroleum ether mixture and cool to 0°C to obtain the pure peptide methyl ester.
This method yields peptides with high purity and good yields (typically around 60-70%) and is suitable for synthesizing tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester by sequential coupling of the protected methionine, leucine, and phenylalanine methyl esters.
Mixed Anhydride Method
This method involves the formation of a mixed anhydride intermediate to activate the carboxyl group selectively:
- The Boc-protected amino acid is converted into a mixed anhydride by reaction with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base.
- The mixed anhydride is then reacted with the free amino group of the next Boc-protected amino acid methyl ester.
- This method avoids complications such as urethane formation seen with symmetrical anhydrides and provides good control over coupling specificity.
Active Ester Method
Active esters such as p-nitrophenyl or o-nitrophenyl esters of Boc-protected amino acids are used to improve coupling efficiency:
- The Boc-protected amino acid is converted into its active ester derivative.
- The active ester reacts with the amino group of the amino acid methyl ester to form the peptide bond.
- The use of catalysts like 1-hydroxybenzotriazole (HOBt) enhances reaction rates and reduces side reactions.
- This method is particularly useful for short peptides and allows for high purity products.
Solid Phase Peptide Synthesis (SPPS)
While the focus here is on solution-phase methods, SPPS can be employed for the synthesis of peptides including this compound:
- The first amino acid is attached to a solid resin support.
- Sequential deprotection and coupling cycles build the peptide chain.
- Boc chemistry is often used, with Boc deprotection by TFA.
- The peptide is cleaved from the resin and purified.
- SPPS offers ease of purification and automation but requires specialized equipment.
Comparative Data Table of Preparation Methods
| Method | Coupling Agent/Activator | Key Features | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Solution-phase DCC/NMM | Dicyclohexylcarbodiimide (DCC) + NMM | Straightforward, good for small peptides | 60-70 | Requires careful purification |
| Mixed Anhydride | Alkyl chloroformate + base | Selective activation, avoids urethane formation | 65-75 | Good control over coupling specificity |
| Active Ester | p-Nitrophenyl or o-Nitrophenyl esters + HOBt | High reactivity, reduced side reactions | 60-70 | Best for short peptides |
| Solid Phase Peptide Synthesis (SPPS) | Boc chemistry on resin support | Automated, easy purification | 70-85 | Requires resin and equipment |
Research Findings and Notes
- The Boc protection strategy is favored for its ease of removal under mild acidic conditions without affecting methyl ester groups.
- DCC coupling is widely used but can lead to dicyclohexylurea byproduct, which must be carefully removed to avoid contamination.
- The active ester method, especially with HOBt catalysis, reduces racemization and side reactions, improving peptide purity.
- Mixed anhydride method offers an alternative with less side reactions compared to symmetrical anhydrides.
- The methyl esterification of the carboxyl group is typically achieved using methanol and thionyl chloride, providing stable esters for peptide elongation.
- Deprotection of Boc groups is effectively performed with trifluoroacetic acid (TFA), while methyl esters can be hydrolyzed by alkaline hydrolysis if needed.
Chemical Reactions Analysis
Types of Reactions
tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester undergoes various chemical reactions, including:
Deprotection: Removal of the tert-butyloxycarbonyl group using acids like trifluoroacetic acid.
Hydrolysis: Cleavage of the ester bond to yield the free carboxylic acid.
Oxidation: Oxidation of the methionine sulfur atom to form sulfoxides or sulfones.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Deprotection: Methionyl-leucyl-phenylalanine.
Hydrolysis: Methionyl-leucyl-phenylalanine and methanol.
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Scientific Research Applications
tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: As a model compound in drug development and pharmacokinetics.
Industry: In the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester involves its role as a protected peptide. The tert-butyloxycarbonyl group prevents unwanted side reactions during peptide synthesis. Upon deprotection, the free peptide can interact with biological targets, such as enzymes or receptors, to exert its effects. The specific molecular targets and pathways depend on the sequence and structure of the peptide.
Comparison with Similar Compounds
Structural and Functional Analogs in Peptide Chemistry
Boc-Protected Peptide Methyl Esters
tert-Butyloxycarbonyl-l-prolyl-l-glycine methyl ester (Boc-Pro-Gly-OMe)
- Structure : A dipeptide with proline (Pro) and glycine (Gly).
- Synthesis : Prepared via DIPC-mediated coupling in DMF, yielding a semi-solid product. IR and ¹H NMR data confirm the Boc and methyl ester functionalities .
- Key Differences : Shorter peptide chain and absence of sulfur-containing residues (e.g., methionine), leading to reduced steric hindrance and higher solubility compared to Boc-Met-Leu-Phe-OMe.
tert-Butyloxycarbonyl-glycyl-l-prolyl-l-tyrosinyl-l-tryptophan methyl ester (Boc-Gly-Pro-Tyr-Trp-OMe)
- Structure : A tetrapeptide with glycine (Gly), proline (Pro), tyrosine (Tyr), and tryptophan (Trp).
- Synthesis : Similar DIPC/DMF methodology but requires sequential coupling due to the longer chain. Spectral data (IR, ¹H NMR) align with extended conjugation and aromatic side chains .
- Key Differences : Increased molecular weight and complexity due to additional residues (Tyr, Trp), resulting in lower solubility and distinct UV absorption profiles.
Fmoc-Protected Cysteine Derivative
Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine
- Structure : Features an Fmoc (fluorenylmethyloxycarbonyl) group and a tert-butoxycarbonylmethyl-modified cysteine side chain.
- Role : Used in solid-phase peptide synthesis (SPPS) for introducing thiol-protected cysteine residues.
- Key Differences : The Fmoc group, unlike Boc, is base-labile, enabling orthogonal deprotection strategies. The tert-butoxycarbonylmethyl modification alters redox sensitivity compared to Boc-Met-Leu-Phe-OMe’s methionine .
Methyl Ester Derivatives in Non-Peptide Contexts
Methyl esters are prevalent in natural and synthetic compounds, but their roles differ significantly across chemical classes:
Diterpenoid Methyl Esters (e.g., Sandaracopimaric acid methyl ester, Communic acid methyl ester)
- Source : Isolated from Austrocedrus chilensis resin .


- Function : Serve as natural defense metabolites; methyl esters enhance volatility and stability.
- Comparison: Unlike peptide methyl esters, diterpenoid esters are resistant to hydrolysis under physiological conditions due to their bulky hydrocarbon frameworks .
Spectral and Electronic Properties
IR and NMR Signatures
- Boc-Met-Leu-Phe-OMe : Expected IR peaks include N–H stretching (~3300 cm⁻¹), C=O (Boc and ester, ~1700 cm⁻¹), and S–S (methionine, ~500 cm⁻¹). ¹H NMR would show Boc tert-butyl protons (~1.4 ppm) and aromatic Phe protons (~7.2 ppm).
- Boc-Pro-Gly-OMe : IR shows similar Boc/ester peaks but lacks sulfur-related signals. ¹H NMR displays proline’s cyclic amine protons (~3.0–4.0 ppm) .
Data Tables
Table 1: Comparison of Boc-Met-Leu-Phe-OMe with Peptide Analogs
Biological Activity
tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester (Boc-Met-Leu-Phe-Ome) is a synthetic peptide derivative characterized by its structural complexity and potential biological activities. This compound is notable for its applications in peptide synthesis and medicinal chemistry due to the presence of various functional groups that can influence biological interactions.
Chemical Structure and Properties
The molecular formula of Boc-Met-Leu-Phe-Ome is C26H41N3O6S, with a molar mass of approximately 495.63 g/mol. The tert-butyloxycarbonyl (Boc) group serves as a protecting group, allowing selective reactions during peptide synthesis while maintaining the integrity of the amino acids' side chains.
Biological Activities
Boc-Met-Leu-Phe-Ome exhibits several biological activities, primarily related to its role as a chemotactic peptide. It has been studied for its effects on human neutrophils, where it demonstrated significant activation of chemotaxis, enzyme secretion, and superoxide generation. These activities are comparable to those observed with the parent peptide, N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) .
The mechanism by which Boc-Met-Leu-Phe-Ome exerts its biological effects involves interaction with specific receptors on neutrophils. The presence of the N-terminal Boc group appears to inhibit activity, suggesting that free amino groups at the N-terminus are critical for receptor binding and subsequent cellular responses .
Comparative Biological Activity
A comparative analysis of similar compounds highlights the unique biological profile of Boc-Met-Leu-Phe-Ome:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-formyl-L-methionyl-L-leucyl-L-phenylalanine | C15H20N2O4S | Strong chemotactic activity in neutrophils |
| Boc-Met-Leu-Phe-Ome | C26H41N3O6S | Moderate chemotactic activity; inhibited by N-terminal Boc group |
| N-Boc-L-phenylalanine methyl ester | C15H21NO4 | Limited biological activity; lacks methionine and leucine |
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of Boc-Met-Leu-Phe-Ome in various contexts:
- Neutrophil Activation : Research indicated that the C-terminal methyl ester derivative exhibited strong biological activity, inducing levels of chemotaxis comparable to fMLF. However, modifications at the N-terminus significantly altered activity levels .
- Cancer Research : Investigations into peptide analogs have shown that modifications can enhance selectivity and potency against specific targets, including cancer cell lines. For instance, pseudopeptide analogs derived from similar structures have demonstrated improved stability and efficacy in inhibiting tumor growth .
- Enzyme Inhibition : The compound's structure has been utilized to design inhibitors for enzymes such as cathepsin L, showcasing its potential in drug development for diseases involving proteolytic enzymes .
Q & A
Q. What is the structural significance of the tert-butyloxycarbonyl (Boc) group in this compound, and how does it influence peptide synthesis?
The Boc group serves as a protective moiety for the α-amino group during solid-phase or solution-phase peptide synthesis. It prevents unwanted side reactions, such as premature coupling or oxidation, particularly for methionine residues. The Boc group is stable under basic conditions but can be cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling sequential deprotection and elongation of peptide chains. This strategy is critical for synthesizing complex tripeptides like Boc-Met-Leu-Phe-OMe, as seen in analogous Boc-protected peptide ester syntheses .
Q. What is a standard methodology for synthesizing Boc-protected tripeptide methyl esters?
A representative protocol involves:
- Step 1 : Dissolving Boc-Met-OH in a polar aprotic solvent (e.g., DMF or dichloromethane) with a coupling agent (e.g., DIPC or HOBt/DCC).
- Step 2 : Sequential coupling of Leu and Phe-OMe residues under inert atmospheres (N₂ or Ar) to minimize oxidation of methionine .
- Step 3 : Purification via flash chromatography or recrystallization, followed by characterization using ¹H NMR and IR spectroscopy to confirm regiochemistry and esterification .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- ¹H NMR : Key signals include the Boc tert-butyl protons (δ ~1.4 ppm), methionine methylsulfanyl group (δ ~2.1 ppm), and phenylalanine aromatic protons (δ ~7.3 ppm).
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and Boc carbamate N-H/C=O (~1680 cm⁻¹ and ~1520 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) against theoretical m/z .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice impact coupling efficiency during synthesis?
- Solvent Effects : DMF enhances solubility of Boc-protected intermediates but may promote epimerization. Dichloromethane minimizes racemization but requires activated coupling reagents (e.g., HATU) .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) improve Stille coupling efficiency in functionalized phenylalanine derivatives, as demonstrated in analogous vinyl- and hydroxymethyl-phenylalanine ester syntheses .
Q. What strategies mitigate methionine oxidation during synthesis and storage?
- Synthesis : Use degassed solvents and inert atmospheres (N₂/Ar) to prevent sulfoxide formation.
- Storage : Lyophilize the compound under vacuum and store at -20°C in amber vials with desiccants. Add reducing agents (e.g., DTT) to reaction buffers if methionine stability is critical .
Q. How can conflicting NMR data from similar Boc-protected peptides be resolved?
- Dynamic Effects : Rotameric equilibria in leucine and phenylalanine side chains cause signal splitting. Use variable-temperature NMR to coalesce split peaks and assign conformers .
- Deuterated Solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to differentiate solvent-dependent shifts (e.g., amide proton exchange rates) .
Q. What computational tools assist in predicting the compound’s stability under physiological conditions?
- Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics of the methyl ester group in aqueous buffers (pH 7.4) .
- Density Functional Theory (DFT) : Calculate activation energies for Boc cleavage under acidic conditions to optimize deprotection protocols .
Data Contradiction Analysis
Q. Why might reported yields vary for similar Boc-protected peptide esters?
- Coupling Efficiency : Residual moisture or suboptimal reagent stoichiometry (e.g., excess DIPC) reduces yields.
- Purification Challenges : Hydrophobic residues (e.g., Leu, Phe) complicate chromatographic separation, leading to losses .
Q. How to address discrepancies in IR absorption bands for ester vs. carbamate groups?
- Baseline Correction : Ensure spectra are normalized to eliminate solvent artifacts (e.g., DMF residues).
- Comparative Analysis : Cross-reference with Boc-deprotected analogs to isolate ester-specific bands .
Methodological Optimization
Q. What advanced techniques enhance enantiomeric purity in the final product?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


